1-Butylpiperidine-2-carboxylic acid hydrochloride
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Overview
Description
1-Butylpiperidine-2-carboxylic acid hydrochloride is a chemical compound with the molecular formula C10H20ClNO2. It is a derivative of piperidine, a six-membered heterocyclic amine, and is often used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-butylpiperidine-2-carboxylic acid hydrochloride typically involves the alkylation of piperidine derivatives. One common method includes the reaction of piperidine with butyl bromide in the presence of a base such as sodium hydride, followed by carboxylation using carbon dioxide. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-Butylpiperidine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the butyl group can be replaced by other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base are typically employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of alkyl or aryl derivatives .
Scientific Research Applications
1-Butylpiperidine-2-carboxylic acid hydrochloride is utilized in various scientific research fields, including:
Mechanism of Action
The mechanism of action of 1-butylpiperidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. It can act as an inhibitor or activator, depending on the context of its use. The exact pathways and molecular targets vary based on the specific application and the biological system being studied .
Comparison with Similar Compounds
Piperidine: The parent compound, which lacks the butyl and carboxylic acid groups.
N-Butylpiperidine: Similar but lacks the carboxylic acid group.
2-Carboxypiperidine: Similar but lacks the butyl group.
Uniqueness: 1-Butylpiperidine-2-carboxylic acid hydrochloride is unique due to the presence of both the butyl and carboxylic acid groups, which confer specific chemical properties and reactivity. This makes it particularly useful in certain synthetic and research applications where these functional groups are advantageous .
Properties
IUPAC Name |
1-butylpiperidine-2-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2.ClH/c1-2-3-7-11-8-5-4-6-9(11)10(12)13;/h9H,2-8H2,1H3,(H,12,13);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMCOBIDWPJWIDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CCCCC1C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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